REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:4][CH:3]=1.[Cl:13][CH2:14][CH2:15][N:16]=[C:17]=[O:18]>>[Cl:13][CH2:14][CH2:15][NH:16][C:17](=[O:18])[NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
125 mL
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Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CCCCO
|
Name
|
|
Quantity
|
1.25 g
|
Type
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reactant
|
Smiles
|
ClCCN=C=O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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This solution is stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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cooled at -20° C.
|
Type
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CUSTOM
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Details
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A white solid of 4-{p-[3-(2-chloroethyl)ureido]phenyl}butanol is separated
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Type
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CUSTOM
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Details
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recrystallized from ethanol (white flakes), yield 55%, mp 123°-124° C., IR (KBr pellet)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClCCNC(NC1=CC=C(C=C1)CCCCO)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |